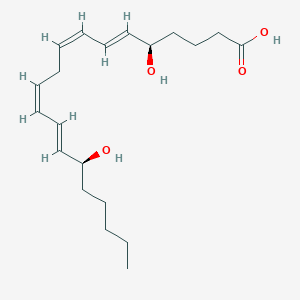
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid, also known as 5,15-DiHETE, is a biologically active metabolite of arachidonic acid. It is a lipid mediator that plays a crucial role in the regulation of various physiological processes, including inflammation, immune response, and vascular homeostasis.
Mechanism of Action
The mechanism of action of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves its interaction with various receptors and enzymes. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism and inflammation. It also interacts with the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion. Furthermore, this compound inhibits the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and widespread. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also plays a crucial role in the regulation of immune response by modulating the activity of immune cells. Additionally, this compound has been shown to have a vasodilatory effect on blood vessels, which helps to regulate blood pressure. It also regulates lipid metabolism and insulin secretion.
Advantages and Limitations for Lab Experiments
One of the advantages of studying (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid in lab experiments is that it is a natural metabolite of arachidonic acid, which is abundant in the body. This makes it easier to study its effects in vivo. However, the synthesis of this compound is complex and requires the use of 15-LOX enzyme, which is not readily available. This limits its use in lab experiments.
Future Directions
There are several future directions for the study of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid. One direction is to investigate its role in the regulation of lipid metabolism and insulin secretion. Another direction is to study its effects on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, the development of novel synthetic methods for the production of this compound could pave the way for its use in therapeutic applications.
Synthesis Methods
The synthesis of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves the oxidation of arachidonic acid by 15-lipoxygenase (15-LOX) enzyme. The enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced by glutathione peroxidase to form this compound.
Scientific Research Applications
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid has been extensively studied for its role in various physiological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also plays a crucial role in the regulation of immune response by modulating the activity of immune cells. Additionally, this compound has been shown to have a vasodilatory effect on blood vessels, which helps to regulate blood pressure.
properties
IUPAC Name |
(5R,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCGPWGSUMNI-YGNZZZABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


